molecular formula C11H8O2 B1590246 3-Hydroxy-1-naphthaldehyde CAS No. 91136-43-5

3-Hydroxy-1-naphthaldehyde

Cat. No.: B1590246
CAS No.: 91136-43-5
M. Wt: 172.18 g/mol
InChI Key: PLCQXZXTFCITAJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

3-Hydroxy-1-naphthaldehyde is prominently utilized in the development of fluorescent chemosensors. Its application as a chemosensor for Al³⁺ ions is notable, where it functions based on chelation-enhanced fluorescence (CHEF) principles. The enhanced fluorescence allows for micromolar detection of Al³⁺ in solution (Liu, Chen, & Wu, 2012). Moreover, its derivative, 2-hydroxy-1-naphthaldehyde, has been used in various sensors for detecting multiple cations and anions due to its unique hydrogen bond donor and acceptor sites (Das & Goswami, 2017).

Detection and Sensing Mechanisms

In another study, a 2-hydroxy-1-naphthaldehyde-based chemosensor was synthesized for selective detection of aluminium ions. This sensor was effective in various solvents, and its detection mechanism was attributed to the excited-state intramolecular proton transfer (ESIPT) process (Sun et al., 2018). Similarly, 2-hydroxy-1-naphthaldehyde (2HN) derived fluorophores have been used for recognizing Al³⁺ ions, contributing significantly to environmental and biological monitoring due to the prevalence of aluminum contamination (David, Prabakaran, & Nandhakumar, 2021).

Applications in Nanoparticle Synthesis

2-Hydroxy-1-naphthaldehyde also plays a crucial role in synthesizing metal oxide nanoparticles, such as ZnO and CdO, which have applications in catalysis, sensors, solar cells, and other technological fields. The compound acts as a ligand in the formation of these nanoparticles (Xaba, Moloto, & Moloto, 2016).

Analytical Applications

In analytical chemistry, 2-hydroxy-1-naphthaldehyde has been used as a derivatizing agent for amino acids, facilitating their detection and separation in chromatographic processes (El-Brashy & Al-Ghannam, 1997). Additionally, the compound's derivatives have been utilized in studying excited-state intramolecular proton transfer mechanisms, providing insights into the development of new sensors and optical materials (Huang et al., 2022).

Properties

IUPAC Name

3-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQXZXTFCITAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529923
Record name 3-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91136-43-5
Record name 3-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxynaphthalene-1-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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